4,4'-Oxydibutanenitrile
Description
Properties
CAS No. |
176720-03-9 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-(3-cyanopropoxy)butanenitrile |
InChI |
InChI=1S/C8H12N2O/c9-5-1-3-7-11-8-4-2-6-10/h1-4,7-8H2 |
InChI Key |
CRMWYBVNBWBTHS-UHFFFAOYSA-N |
SMILES |
C(CC#N)COCCCC#N |
Canonical SMILES |
C(CC#N)COCCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence details 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile (CAS 3108-23-4), a structurally distinct compound.
Table 1: Structural and Physical Properties Comparison
Key Differences:
Structural Complexity : The fluorinated compound in contains a trifluoroacetyl group and a fluorophenyl ring, making it more sterically hindered and polar compared to the ether-linked 4,4'-Oxydibutanenitrile.
Reactivity : The ketone and trifluoromethyl groups in 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile may enhance electrophilicity, whereas 4,4'-Oxydibutanenitrile’s ether linkage could confer flexibility and thermal stability .
Applications : Fluorinated nitriles like the compound in are often used in pharmaceuticals or agrochemicals due to their bioactivity, while ether-linked nitriles (e.g., 4,4'-Oxydibutanenitrile) might serve as crosslinkers or precursors in polymer synthesis (hypothetical).
Research Findings and Limitations
- Synthesis: No synthetic routes for 4,4'-Oxydibutanenitrile are described in the evidence. In contrast, fluorinated nitriles often involve multi-step halogenation and condensation reactions .
- Toxicity: Fluorinated compounds like the one in may exhibit higher toxicity due to bioaccumulation risks, whereas non-fluorinated nitriles are generally less persistent in the environment (speculative).
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